molecular formula C26H25N3O3 B2411992 1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014090-27-7

1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2411992
CAS No.: 1014090-27-7
M. Wt: 427.504
InChI Key: JPHVQXGACIGRCC-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzyl, benzyloxy, and ethoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the benzyl group: Benzylation of the pyrazole ring can be carried out using benzyl bromide in the presence of a base such as potassium carbonate.

    Benzyloxy substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Ethoxyphenyl substitution: The ethoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using an appropriate ethoxyphenyl halide and a palladium catalyst.

    Formation of the carboxamide: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or benzyloxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various benzyl or benzyloxy derivatives.

Scientific Research Applications

1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(3-methoxyphenyl)-2-azepanone
  • 1-benzyl-2-azepanone
  • 1-benzoyl-3-chloro-2-azepanone

Uniqueness

1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-benzyl-N-(2-ethoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-2-31-24-16-10-9-15-23(24)27-25(30)22-18-29(17-20-11-5-3-6-12-20)28-26(22)32-19-21-13-7-4-8-14-21/h3-16,18H,2,17,19H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHVQXGACIGRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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